molecular formula C21H15N5O2S2 B2832344 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1114627-62-1

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2832344
CAS No.: 1114627-62-1
M. Wt: 433.5
InChI Key: WMMSOGSKWNLJKB-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core fused to a benzamide scaffold substituted with a thiophen-2-ylmethyl group. The benzamide linker and thiophene substituent contribute to its lipophilicity and electronic properties, making it a candidate for targeting enzymes or receptors with hydrophobic binding pockets .

Properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c27-18(22-12-15-4-3-11-29-15)13-7-9-14(10-8-13)23-20-25-26-19(28)16-5-1-2-6-17(16)24-21(26)30-20/h1-11H,12H2,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMSOGSKWNLJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide forms the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids . These salts can then be alkylated to form the desired thiadiazoloquinazoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, can be employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of the compound is C22H17N5O2S2C_{22}H_{17}N_{5}O_{2}S_{2}, with a molecular weight of approximately 447.5 g/mol. The structure includes a thiadiazole-quinazoline moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various kinases involved in cancer progression. The compound under discussion may also possess similar activities, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Properties

The compound's potential antimicrobial activity has been noted in preliminary studies. Research indicates that derivatives containing the thiadiazole and quinazoline moieties demonstrate broad-spectrum antimicrobial effects. This suggests that the compound could be effective against a range of pathogens, including bacteria and fungi .

Enzyme Inhibition

Enzyme inhibition is another crucial application area for this compound. The ability to modulate enzyme activity can lead to therapeutic benefits in various diseases. Studies on related compounds have shown that they can act as inhibitors for several protein kinases, which play pivotal roles in cell signaling pathways associated with diseases such as cancer and diabetes .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related quinazoline derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy Testing

Another study focused on assessing the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating that modifications to the thiadiazole and quinazoline structures could enhance antimicrobial properties .

Mechanism of Action

The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiadiazoloquinazoline-benzamide hybrids. Below is a comparative analysis with structurally related derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight Key Properties Reference
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide (Target) Thiadiazoloquinazoline + benzamide Thiophen-2-ylmethyl ~443–460 g/mol† High lipophilicity (thiophene), potential CNS penetration
N-(4-methoxyphenyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide (F127-0456) Thiadiazoloquinazoline + benzamide 4-Methoxyphenyl 443.48 g/mol Enhanced solubility (methoxy group)
N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide Thiadiazolo-triazine + benzamide Methyl at position 3 ~330–350 g/mol Lower steric hindrance, higher reactivity in cyclization
2-(4-Chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Thiadiazoloquinazoline 4-Chlorophenyl ~380 g/mol Electron-withdrawing substituent improves stability
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + benzamide Acetylpyridinyl, phenyl 414.49 g/mol Dual carbonyl groups for H-bonding; MP: 290°C (high crystallinity)

†Exact molecular weight depends on tautomerism and salt forms.

Pharmacological Insights

  • Antioxidant Potential: Thiadiazole derivatives with arylmethylamine groups (e.g., thiophene or benzyl) exhibit radical-scavenging activity, as seen in . The target compound’s thiophene moiety may enhance electron delocalization, improving antioxidant capacity compared to phenyl-substituted analogues.
  • Enzyme Inhibition : Thiadiazoloquinazolines with bulky substituents (e.g., 4-chlorophenyl in ) show stronger binding to kinase ATP pockets due to hydrophobic interactions. The target compound’s thiophene group may mimic aromatic residues in enzyme active sites.

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., F127-0456) have higher aqueous solubility than the target compound’s thiophene variant .
  • Thermal Stability : Compounds with fused triazine-thiadiazole cores (e.g., ) display higher melting points (>250°C) than benzamide-linked derivatives (~200°C) due to rigid planar structures .

Biological Activity

The compound 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide represents a complex organic structure that integrates both quinazoline and thiadiazole moieties. This unique combination suggests a potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C22H16N6O2SC_{22}H_{16}N_{6}O_{2}S, with a molecular weight of 416.46 g/mol. The structure includes:

  • A quinazoline core , known for its role in various kinase inhibitors.
  • A thiadiazole ring , which has been associated with antimicrobial properties.
  • A benzamide group , enhancing its potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiadiazoloquinazoline core through cyclization reactions.
  • Introduction of the benzamide moiety via amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance:

  • A series of substituted thiadiazoloquinazoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including HCT116 (colon) and HepG2 (liver) cells. The results indicated promising cytotoxicity with IC50 values ranging from 6.90 to 51.46 μM .
CompoundCell LineIC50 (μM)
Compound 7cMCF714.34
Compound 7hMCF710.39
Compound 7sHCT1166.90

Antimicrobial Properties

The thiadiazole component suggests potential antimicrobial activity. Studies indicate that similar compounds have shown effectiveness against various bacterial strains, warranting further investigation into the specific antimicrobial properties of this compound.

The biological activity is hypothesized to be mediated through:

  • Kinase Inhibition : The quinazoline scaffold is known to inhibit specific kinases involved in cancer cell proliferation.
  • Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, disrupting cancer cell replication.
  • Antioxidant Activity : Compounds with thiadiazole rings often exhibit antioxidant properties, which could contribute to their overall therapeutic effects.

Study on Antitumor Activity

A recent study synthesized a series of novel thiadiazoloquinazolines and evaluated their cytotoxicity using the MTT assay against multiple cancer cell lines. The findings suggested that modifications on the thiadiazole ring significantly influenced the cytotoxic activity, indicating that structural optimization could enhance therapeutic efficacy .

Evaluation of Antimicrobial Potential

Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds exhibited varying degrees of antibacterial activity, suggesting a need for further exploration into their mechanisms and efficacy.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves:

Formation of the thiadiazoloquinazolinone core via cyclization of thiourea derivatives with α-haloketones or POCl3-mediated reactions under reflux (70–90°C) .

Amide coupling between the thiadiazoloquinazolin-2-amine intermediate and a benzamide derivative using coupling agents like HATU or DCC in anhydrous DMF .

Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination, requiring inert conditions (N₂/Ar atmosphere) .

Optimization Strategies:

  • Temperature Control: Lower yields at >90°C due to side reactions (e.g., decomposition of thiophene derivatives) .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves selectivity for amide bond formation .
  • Catalysts: Use of 4-dimethylaminopyridine (DMAP) accelerates coupling efficiency by 15–20% .

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1POCl₃, 90°C, 3h65–70≥95%
2HATU, DMF, RT, 12h80–85≥98%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and quinazolinone rings. Key signals:
    • Thiophene protons (δ 6.8–7.2 ppm, multiplet) .
    • Quinazolinone carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC-PDA: Purity ≥98% using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography: Resolves ambiguous stereochemistry in the thiadiazoloquinazolinone core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological activity?

Methodological Answer:

  • Substituent Variation: Replace the thiophen-2-ylmethyl group with bioisosteres (e.g., furan, pyridine) to assess impact on target binding .
  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide moiety to improve metabolic stability .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR, VEGFR2) .

Q. Table 2: Example SAR Data

ModificationIC₅₀ (μM)Solubility (μg/mL)
Thiophen-2-ylmethyl (parent)0.4512.3
4-Fluorophenyl0.288.9
Pyridin-3-ylmethyl0.6718.7

Q. What computational strategies resolve contradictions in reported biological target affinities?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding modes over 100 ns to identify stable interactions with ATP-binding pockets (e.g., in kinases) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for mutations in target proteins to explain affinity discrepancies between in vitro and cellular assays .
  • Pharmacophore Modeling: Align compound conformers with co-crystallized ligands (e.g., from PDB: 3WZE) to validate target engagement .

Q. How can kinetic studies elucidate the reaction mechanism of key synthetic steps?

Methodological Answer:

  • Rate Determination: Monitor POCl3-mediated cyclization via in situ IR spectroscopy (disappearance of -NH peaks at 3300 cm⁻¹) .
  • Isotope Labeling: Use ¹⁵N-labeled thiourea to track nitrogen incorporation into the thiadiazole ring via LC-MS .
  • Arrhenius Analysis: Calculate activation energy (Eₐ) for amide coupling to identify rate-limiting steps .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility by 3–5× .
  • Nanoparticle Formulation: Use PLGA-based carriers (150–200 nm size) for sustained release in pharmacokinetic studies .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the benzamide NH to improve membrane permeability .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolite Profiling: Use LC-QTOF-MS to identify active/inactive metabolites in plasma and liver microsomes .
  • CYP450 Inhibition Assays: Test compound interactions with CYP3A4/CYP2D6 to explain reduced in vivo activity due to rapid metabolism .
  • Tissue Distribution Studies: Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .

Q. What methodologies validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–10 buffers (37°C, 24h) and analyze degradation products via UPLC-MS .
  • Photostability Testing: Use ICH Q1B guidelines with UV light (320–400 nm) to assess decomposition .
  • Thermogravimetric Analysis (TGA): Determine thermal stability up to 300°C to guide storage conditions .

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